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molecular formula C₇H₁₂O₃ B055676 Methyl 3-methoxypent-2-enoate CAS No. 104065-67-0

Methyl 3-methoxypent-2-enoate

Cat. No. B055676
M. Wt: 144.17 g/mol
InChI Key: IRRQVKLYAFXAKM-UHFFFAOYSA-N
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Patent
US04585877

Procedure details

To a mixture of methyl propionylacetate (104 g. 0.8 mole) and trimethyl orthoformate 98% (95.3 g, 0.88 mole) was added dropwise 1 ml of concentrated H2SO4 at room temperature and it was allowed to stir overnight. After neutralization with excess anhydrous K2CO3, the solution was filtered and distilled to yield the title ester, b.p. 55° C. (0.55 mm).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
95.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3].[CH:10](OC)(OC)OC.OS(O)(=O)=O>>[CH3:9][O:8][C:6](=[O:7])[CH:5]=[C:1]([O:4][CH3:10])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OC
Name
Quantity
95.3 g
Type
reactant
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After neutralization with excess anhydrous K2CO3, the solution was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C=C(CC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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